methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromen-2-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The esterification of the chromen-2-one derivative with methyl acetate can be carried out using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Addition of the Isopropoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorine atom with other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding assays, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl [6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate
- Methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
Uniqueness
Methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical properties and biological activities compared to similar compounds. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Biological Activity
Methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic organic compound belonging to the chromenone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a chromenone core with various functional groups that contribute to its biological activity. The presence of a chloro group, an isopropoxy group, and an acetate moiety enhances its chemical properties, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions often include:
- Formation of the chromenone core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of functional groups : The chloro and isopropoxy groups are added through halogenation and etherification reactions, respectively.
- Acetylation : The final step involves the introduction of the acetate group to complete the synthesis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds in the chromenone family often demonstrate significant anticancer properties. For example, similar compounds have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often indicate potent activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Methyl [6-chloro... | MCF-7 | TBD |
Methyl 4-methylcoumarin | MCF-7 | 9.54 |
Methyl 7-hydroxycoumarin | MCF-7 | 0.47 |
The specific mechanisms may involve the inhibition of certain enzymes or modulation of receptor activity, leading to altered biological pathways that can affect cell proliferation and apoptosis .
Antioxidant and Anti-inflammatory Properties
Methyl [6-chloro... has also been noted for its antioxidant and anti-inflammatory activities. These properties are crucial in preventing oxidative stress-related diseases and could have implications in therapeutic applications for conditions like arthritis or cardiovascular diseases.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors. Techniques such as molecular docking simulations are often employed to elucidate these interactions, providing insights into the pharmacodynamics of the compound.
Case Studies
Several case studies have highlighted the potential therapeutic applications of methyl [6-chloro...:
- Anticancer Efficacy : A study demonstrated that derivatives similar to methyl [6-chloro...] showed promising results in inhibiting tumor growth in vitro.
- Antimicrobial Activity : Other studies have reported moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential uses in treating infections .
Properties
Molecular Formula |
C18H19ClO7 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]acetate |
InChI |
InChI=1S/C18H19ClO7/c1-9(2)25-17(21)8-24-15-7-14-11(5-13(15)19)10(3)12(18(22)26-14)6-16(20)23-4/h5,7,9H,6,8H2,1-4H3 |
InChI Key |
ICAXGDHSWIGTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)C)CC(=O)OC |
Origin of Product |
United States |
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